1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the chlorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole or chlorophenyl derivatives.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-methylurea: Similar in structure but with a urea group instead of a pyrazole ring.
3,4-Dichlorophenylhydrazine hydrochloride: A precursor in the synthesis of 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Another related compound with a different functional group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)7-2-3-8(11)9(12)5-7/h2-5H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPXDQVNWLLCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368512 | |
Record name | 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76606-68-3 | |
Record name | 1-(3,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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